molecular formula C13H12F2N2O2S B2463175 (2E)-[(2,5-difluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile CAS No. 1454881-60-7

(2E)-[(2,5-difluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile

Katalognummer B2463175
CAS-Nummer: 1454881-60-7
Molekulargewicht: 298.31
InChI-Schlüssel: IHJIBZHUXJQGDC-ACCUITESSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-[(2,5-difluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile, or 2E-DFSPP, is an organic compound belonging to the class of sulfonyl-substituted piperidines. It is a white crystalline solid that is soluble in organic solvents, and it has a wide range of uses in the fields of organic synthesis and pharmaceutical research. In particular, 2E-DFSPP has been used in the synthesis of a variety of pharmaceuticals, including drugs for treating cancer, diabetes, and other diseases. This article will discuss the synthesis method of 2E-DFSPP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Toxicity Research indicates that polyfluoroalkyl chemicals, which share structural similarities with (2E)-(2,5-difluorophenyl)sulfonylacetonitrile, are widely used in industrial and commercial applications. Their degradation in the environment can result in the formation of perfluoroalkyl acids (PFAAs), which have been the subject of numerous regulations due to their toxic profiles. The microbial degradation of these compounds into PFCAs and PFSAs, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), has been extensively studied, highlighting the environmental and health concerns associated with these substances (Liu & Avendaño, 2013).

Developmental Toxicity Perfluoroalkyl acids, which are structurally related to (2E)-(2,5-difluorophenyl)sulfonylacetonitrile, have demonstrated developmental toxicity in various studies. Compounds like PFOS and PFOA, due to their prevalence in humans and resistance to environmental degradation, have drawn significant attention. Research has shown that these substances can interfere with development and reproductive indices in rodents, raising concerns about their impact on human health (Lau, Butenhoff, & Rogers, 2004).

Sulfonamide Applications The sulfonamide moiety, a key component of (2E)-(2,5-difluorophenyl)sulfonylacetonitrile, is integral to many clinically used drugs and has been a focus of significant research and patent activity. Novel drugs incorporating the sulfonamide group, such as apricoxib and pazopanib, have shown considerable antitumor activity, indicating the ongoing relevance and potential of this structural motif in pharmaceutical development (Carta, Scozzafava, & Supuran, 2012).

Medicinal Significance of Sulfur-Containing Motifs Sulfur-based moieties like sulfonyl or sulfonamide, present in (2E)-(2,5-difluorophenyl)sulfonylacetonitrile, have shown a range of pharmacological properties. With over 150 FDA-approved sulfur-based drugs, the development of less toxic, cost-effective, and highly active sulfonamide analogues is a prominent area of research. These compounds have therapeutic applications in treating a wide range of diseases, indicating the significant medicinal potential of sulfur-containing motifs (Zhao et al., 2018).

Eigenschaften

IUPAC Name

(2E)-2-(2,5-difluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2S/c14-9-4-5-10(15)12(7-9)20(18,19)13(8-16)11-3-1-2-6-17-11/h4-5,7,17H,1-3,6H2/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJIBZHUXJQGDC-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)F)F)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN/C(=C(\C#N)/S(=O)(=O)C2=C(C=CC(=C2)F)F)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-[(2,5-difluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.